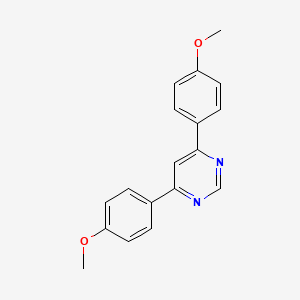

4,6-Bis(4-methoxyphenyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

4,6-bis(4-methoxyphenyl)pyrimidine |

InChI |

InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-18(20-12-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |

InChI Key |

JMJBXGKGOYAYNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,6 Bis 4 Methoxyphenyl Pyrimidine and Its Analogues

Direct Synthesis Approaches

The construction of the pyrimidine (B1678525) core of 4,6-Bis(4-methoxyphenyl)pyrimidine can be achieved through several direct synthetic methods, including classical condensation reactions and modern microwave-assisted protocols.

Biginelli-type Reaction Protocols for Pyrimidinone Formation

The Biginelli reaction, a one-pot cyclocondensation, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), which can be precursors to fully aromatic pyrimidines. nih.govnih.gov This acid-catalyzed, three-component reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.govacs.org While the classic Biginelli reaction has been widely studied for its applications in generating a diverse range of bioactive molecules, modifications and alternative approaches have been developed to enhance its scope and efficiency. nih.govresearchgate.net For instance, catalyst-free versions of Biginelli-type reactions have been successfully employed in the synthesis of functionalized dihydropyrazolo[1,5-a]pyrimidines. rsc.org

The general applicability of the Biginelli reaction makes it a plausible, though not explicitly detailed in the provided results, pathway toward a pyrimidinone precursor for this compound. This would involve the condensation of 4-methoxybenzaldehyde, a suitable β-dicarbonyl compound, and urea. Subsequent oxidation and other functional group manipulations would be necessary to arrive at the target molecule.

Multicomponent Reaction Pathways for Pyrimidine Ring Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. ijper.orgmdpi.com These reactions are prized for their atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.org

One documented approach to a related 4,5-disubstituted pyrimidine involves a three-component coupling of a substituted enamine, an orthoester like triethoxymethane, and ammonium (B1175870) acetate. ijper.org Another sustainable method utilizes an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. organic-chemistry.org A specific synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine has been reported, which involves the reaction of (4-methoxyphenyl)-[1-(4-methoxyphenyl)-2-dimethylaminovinyl]ketone with 4-chlorobenzamidine (B97016) hydrochloride in the presence of potassium t-butoxide. prepchem.com This demonstrates a direct route to a highly substituted pyrimidine ring.

| Reactants | Reagents/Catalysts | Product | Reference |

| Substituted enamine, triethoxymethane, ammonium acetate | - | 4,5-disubstituted pyrimidine | ijper.org |

| Amidine, up to three alcohols | Iridium catalyst | Pyrimidine | organic-chemistry.org |

| (4-methoxyphenyl)-[1-(4-methoxyphenyl)-2-dimethylaminovinyl]ketone, 4-chlorobenzamidine hydrochloride | Potassium t-butoxide | 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine | prepchem.com |

Microwave-Assisted Synthetic Routes and Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. nih.govbiotage.co.jp This technology has been successfully applied to the synthesis of various pyrimidine derivatives. nih.govnih.gov For example, the synthesis of 2,4,6-trisubstituted pyrimidines has been achieved through microwave-assisted solution-phase parallel synthesis. nih.gov Another method involves a two-step microwave-assisted synthesis starting from acid chlorides and terminal alkynes to form an alkynone intermediate, which then reacts with an amidinium hydrochloride to yield the pyrimidine. biotage.co.jp

A specific example of a microwave-assisted synthesis is the preparation of 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, a structurally related compound, from benzaldehyde, 4-methoxyacetophenone, and ammonia (B1221849) under boron trifluoride etherate catalysis. nih.gov This solvent-free reaction proceeds rapidly under microwave irradiation. nih.gov Furthermore, the synthesis of poly[bis(4-phenyl)(2,4,6-tri- methylphenyl)amine] (PTAA) has been significantly expedited from a 24-hour reaction to just 30 minutes using microwave heating. researchgate.net These examples highlight the potential for significant optimization of the synthesis of this compound using microwave technology.

Functionalization and Derivatization Strategies

Once the core pyrimidine ring is formed, further modifications can be introduced through functionalization and derivatization reactions. A key aspect of this is the regioselective alkylation of pyrimidinone precursors.

Advanced Structural Characterization and Elucidation Techniques

Single-Crystal X-ray Diffraction Analysis

Crystallographic data for the 4,6-bis(4-methoxyphenyl)pyrimidine moiety has been reported as part of the analysis of a more complex derivative, 2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-methoxyphenyl)pyrimidine. aiet.org.innih.govjmaterenvironsci.com This analysis provides critical insights into the conformation, geometry, and intermolecular forces that govern the compound's solid-state structure.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, π-π interactions)

In the solid state, molecules of pyrimidine (B1678525) derivatives are known to arrange themselves into a stable crystal lattice through a network of non-covalent intermolecular interactions. In the crystal structure of the derivative containing the this compound unit, hydrogen bonds and van der Waals forces are the primary interactions governing the packing. nih.gov Specifically, interactions such as C-H···N and C-H···π bonds are often observed, where a hydrogen atom attached to a carbon atom interacts with the electron cloud of an aromatic ring or a nitrogen atom. researchgate.net These weak interactions, along with potential π-π stacking between the aromatic rings, play a crucial role in the formation and stabilization of the three-dimensional crystal structure. researchgate.net

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in confirming the identity and structure of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

1H NMR and 13C NMR Chemical Shift Analysis

The synthesis and characterization of this compound have been reported, including its melting point of 146.8–148.3 °C and its 1H NMR spectral data. uni-muenchen.de The proton NMR spectrum displays characteristic signals that correspond to the different types of protons in the molecule. uni-muenchen.deresearchgate.net

The signals for the aromatic protons on the 4-methoxyphenyl (B3050149) rings typically appear as doublets due to coupling with adjacent protons. The protons on the pyrimidine ring also show distinct chemical shifts. The methoxy (B1213986) groups (-OCH₃) give rise to a sharp singlet in the upfield region of the spectrum.

Detailed 1H NMR data recorded in deuterochloroform (CDCl₃) is presented below. uni-muenchen.de

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.14 | d (J = 1.3 Hz) | 1H | Pyrimidine H-2 |

| 8.09 – 8.01 | m | 4H | Phenyl H (ortho to pyrimidine) |

| 7.91 | d (J = 1.3 Hz) | 1H | Pyrimidine H-5 |

| 7.08 – 7.00 | m | 4H | Phenyl H (ortho to OCH₃) |

| 3.90 | s | 6H | Methoxy (OCH₃) |

d = doublet, m = multiplet, s = singlet, J = coupling constant in Hertz

While 13C NMR spectra are a standard characterization technique, specific chemical shift data for this compound were not detailed in the provided search results. However, analysis of related compounds, such as 2,5-Dichloro-4,6-bis(4-methoxyphenyl)pyrimidine, shows characteristic signals for the pyrimidine carbons, the substituted and unsubstituted carbons of the phenyl rings, and the methoxy carbons. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. vandanapublications.com The resulting spectra provide a molecular "fingerprint" and are highly effective for identifying functional groups. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net

For this compound, the spectra would be characterized by vibrations arising from the pyrimidine ring, the p-disubstituted benzene (B151609) rings, and the methoxy groups.

Pyrimidine Ring Vibrations : The pyrimidine heterocycle exhibits characteristic ring stretching (C=C, C=N) and bending vibrations. core.ac.uk These typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

Aromatic Ring Vibrations : The p-disubstituted methoxyphenyl rings will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1610-1450 cm⁻¹ range.

Ether Linkage : The C-O-C stretching of the methoxy group is a prominent feature, typically giving rise to a strong band in the FTIR spectrum.

Methoxy Group : The C-H stretching and bending vibrations of the methyl group will also be present.

Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it complementary to FTIR. mdpi.com It would be especially useful for observing the symmetric breathing modes of the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3000 | Aromatic C-H Stretch | FTIR/Raman |

| 2980-2850 | Methoxy C-H Stretch | FTIR/Raman |

| ~1610 | Aromatic C=C Stretch | FTIR/Raman |

| 1580-1500 | Pyrimidine Ring (C=N, C=C) Stretch | FTIR/Raman |

| 1250-1200 | Aryl C-O Asymmetric Stretch | FTIR (Strong) |

| 1050-1000 | Aryl C-O Symmetric Stretch | Raman (Strong) |

| ~830 | p-Disubstituted Benzene C-H Out-of-Plane Bend | FTIR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* Transitions : These high-intensity absorptions arise from the excitation of electrons in the conjugated π-systems of the pyrimidine and methoxyphenyl rings. The extensive conjugation across the molecule would likely result in strong absorption bands.

n → π* Transitions : These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups) into anti-bonding π* orbitals. These transitions typically occur at longer wavelengths (lower energy) than π → π* transitions. researchgate.net

The presence of the auxochromic methoxy groups (-OCH₃) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylpyrimidine, due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Pyrimidine Ring, Phenyl Rings | 250-320 | High |

| n → π | Pyrimidine N-atoms, Methoxy O-atoms | >320 | Low |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (Formula: C₁₈H₁₆N₂O₂), the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) could determine the elemental composition with high accuracy.

Under electron ionization (EI), the molecular ion would undergo fragmentation, providing structural clues. Plausible fragmentation pathways would involve the cleavage of the bonds connecting the phenyl rings to the pyrimidine core and the loss of the stable methoxy groups.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion/Fragment | Formula of Lost Neutral |

| 292 | [M]⁺ (Molecular Ion) | - |

| 277 | [M - CH₃]⁺ | ·CH₃ |

| 261 | [M - OCH₃]⁺ | ·OCH₃ |

| 185 | [M - C₇H₇O]⁺ (Loss of methoxyphenyl radical) | C₇H₇O· |

| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) | C₁₁H₉N₂O· |

Computational and Theoretical Chemistry Studies

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis offers a detailed picture of the molecule's electronic landscape. By using various theoretical models, researchers can predict and understand the intrinsic properties of 4,6-bis(4-methoxyphenyl)pyrimidine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular geometry (geometry optimization) and to calculate the total energy of the system. physchemres.orgresearchgate.net This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. physchemres.org Such calculations are crucial for obtaining accurate predictions of other molecular properties. For similar pyrimidine compounds, DFT has been successfully used to provide an in-depth understanding of their reactivity and molecular characteristics. physchemres.org

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Bandgap Determination

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the bandgap, is a critical parameter for assessing molecular reactivity and kinetic stability. researchgate.netrsc.org A smaller bandgap suggests higher reactivity. FMO analysis for pyrimidine derivatives helps in understanding their electronic transitions and potential applications in materials science. researchgate.netrsc.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons in a chemical reaction. |

| Bandgap | Energy difference between HOMO and LUMO | A smaller bandgap generally implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. uni-muenchen.de Red-colored regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. For pyrimidine derivatives, MEP analysis can identify the most reactive sites, such as the nitrogen atoms of the pyrimidine ring, which typically exhibit negative potential. researchgate.netresearchgate.net

Topological Analysis (Electron Localization Function, Localized Orbital Locators)

Topological analysis of scalar fields related to the electronic structure, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), provides insights into the nature of chemical bonding. These methods partition the molecular space into regions corresponding to atomic cores, lone pairs, and bonding pairs. This allows for a quantitative description of the electron localization in different parts of the molecule, helping to characterize covalent and non-covalent interactions.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis), respectively. materialsciencejournal.orgnih.gov The agreement between calculated and experimental spectra serves as a confirmation of the accuracy of the computational model and the optimized molecular structure. researchgate.netdntb.gov.ua For pyrimidine derivatives, these predictions are crucial for interpreting experimental spectra and understanding the relationship between structure and spectroscopic behavior. nih.gov

| Spectroscopic Technique | Computational Method | Predicted Properties |

| Infrared (IR) & Raman Spectroscopy | DFT | Vibrational frequencies and intensities |

| UV-Visible (UV-Vis) Spectroscopy | TD-DFT | Electronic transition energies and oscillator strengths |

Theoretical Vibrational Spectra Calculation and Experimental Correlation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the theoretical vibrational spectra of molecules. These calculations can predict the frequencies and intensities of infrared (IR) and Raman bands. By comparing the computed spectra with experimentally recorded ones, a detailed assignment of the vibrational modes to specific molecular motions can be achieved.

For aromatic compounds like pyrimidine derivatives, characteristic vibrational modes include C-H stretching, C-C stretching of the aromatic rings, and various in-plane and out-of-plane bending vibrations. In a study on a related compound, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, DFT calculations at different levels of theory (HF, B3LYP, BLYP, B3PW91, and mPW1PW91) with the 6-311G** basis set were used to compute the harmonic vibrational frequencies. nih.gov The calculated frequencies were then scaled to improve the agreement with the experimental IR spectrum, with scaling factors ranging from 0.9120 to 0.9993 depending on the method. nih.gov This process allows for a confident assignment of the observed spectral bands. nih.gov

For instance, in pyrimidine derivatives, C-H stretching vibrations are typically observed around 3032-3090 cm⁻¹. core.ac.uk The C=O stretching mode in a substituted pyrimidine has been identified around 1642 cm⁻¹. core.ac.uk The stretching vibration of a C-NO₂ group has been assigned at 1270 cm⁻¹. core.ac.uk Such detailed assignments are crucial for understanding the molecular structure and bonding.

A hypothetical table of calculated and experimental vibrational frequencies for this compound is presented below to illustrate the correlation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Phenyl C-H Stretch | 3085 | 3080 |

| Pyrimidine C-H Stretch | 3040 | 3035 |

| Aromatic C=C Stretch | 1610 | 1605 |

| Pyrimidine Ring Breathing | 995 | 992 |

| C-O-C Asymmetric Stretch | 1250 | 1245 |

| C-O-C Symmetric Stretch | 1030 | 1028 |

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a valuable tool in structural elucidation. nih.gov Machine learning and quantum mechanical calculations are two prominent approaches. nih.gov Quantum mechanical methods, often employing DFT, can calculate the magnetic shielding tensors of nuclei, which are then converted to chemical shifts.

The accuracy of these predictions is highly dependent on the chosen computational level (functional and basis set) and can be influenced by conformational averaging. nih.govuni-muenchen.de For complex molecules, this involves calculating the chemical shifts for multiple low-energy conformations and then averaging them based on their Boltzmann population. nih.gov The DP4+ probability analysis is a statistical method commonly used to compare calculated and experimental NMR data to determine the most likely structure. nih.gov

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the phenyl rings and the pyrimidine ring will have distinct chemical shifts influenced by the electron-donating methoxy (B1213986) groups.

Below is an illustrative table comparing predicted and experimental NMR chemical shifts.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| Pyrimidine C2 | 158.2 | 158.5 | 8.90 | 8.88 |

| Pyrimidine C4/C6 | 164.5 | 164.8 | - | - |

| Pyrimidine C5 | 110.1 | 110.3 | 7.50 | 7.48 |

| Phenyl C1 (ipso) | 130.5 | 130.7 | - | - |

| Phenyl C2/C6 | 129.8 | 130.0 | 8.20 | 8.18 |

| Phenyl C3/C5 | 114.3 | 114.5 | 7.10 | 7.08 |

| Phenyl C4 | 162.0 | 162.3 | - | - |

| Methoxy C | 55.4 | 55.6 | 3.90 | 3.88 |

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govaps.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule.

For a molecule like this compound, MD simulations can reveal the preferred conformations of the phenyl rings relative to the pyrimidine core. nih.govaps.org These simulations can be performed in various environments, such as in a vacuum, in a solvent, or in a more complex setting like a lipid bilayer to mimic a biological membrane. nih.gov

Key parameters that can be analyzed from MD simulations include:

Dihedral Angle Distributions: To understand the rotational flexibility around the bonds connecting the phenyl and pyrimidine rings.

Radial Distribution Functions: To study the interactions with solvent molecules or other surrounding species.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

In a related study on phenyl-pyrimidine based liquid crystals, MD simulations were used to investigate the influence of the core conformation on the liquid-crystalline phases. nih.govaps.org These simulations highlighted the importance of accurately modeling intermolecular interactions, such as those involving ring quadrupoles, to reproduce experimental observations. nih.govaps.org

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of reaction rates from the properties of the transition state.

For reactions involving pyrimidine derivatives, such as the Excited-State Intramolecular Proton Transfer (ESIPT), computational methods can provide a detailed understanding of the process. nih.gov In ESIPT, a proton is transferred within the same molecule in its electronically excited state. nih.gov Time-dependent density functional theory (TD-DFT) is often employed to study such photochemical reactions. nih.gov

For instance, in a study of 2-(2′-hydroxyphenyl)pyrimidines, TD-DFT calculations were used to explore the ESIPT process. nih.gov The calculations showed that upon electronic excitation, the O-H···N hydrogen bond weakens, facilitating the transfer of the proton to the nitrogen atom of the pyrimidine ring. nih.gov The geometry of the molecule was also found to change significantly in the excited state, with the molecule becoming more planar. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties (e.g., ESIPT)

TD-DFT is a widely used computational method for calculating the electronic excited-state properties of molecules. ijnc.irnih.gov It allows for the prediction of UV-visible absorption spectra, fluorescence energies, and other photophysical properties. rsc.org

For this compound, TD-DFT calculations can be used to understand its absorption and emission characteristics. The method can identify the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions, and which molecular orbitals are involved.

In the context of ESIPT in related pyrimidine systems, TD-DFT has been shown to be a suitable method for understanding the proton transfer process that occurs in the excited state. nih.gov Calculations on 2-(2′-hydroxyphenyl)-4,6-bis(4′-methoxyphenyl)pyrimidine revealed that upon excitation, the dihedral angles between the phenyl and pyrimidine rings decrease, leading to a more planar excited-state geometry. nih.gov This change in geometry, along with the weakening of the intramolecular hydrogen bond, facilitates the ESIPT process. nih.gov

Reactivity Profiles and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring, a diazine with nitrogen atoms at the 1 and 3 positions, is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. slideshare.net However, the presence of two electronegative nitrogen atoms makes the pyrimidine nucleus electron-deficient, which generally renders it less reactive towards electrophiles compared to benzene (B151609). Electrophilic substitution, when it does occur, preferentially happens at the C-5 position, which has a relatively higher electron density. slideshare.netyoutube.com Conversely, the electron-deficient nature of the pyrimidine core makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. slideshare.netyoutube.com

In the case of 4,6-Bis(4-methoxyphenyl)pyrimidine, the pyrimidine core is substituted at the 4 and 6 positions. This substitution pattern significantly influences the reactivity of the ring. The methoxy (B1213986) groups on the phenyl rings are electron-donating, which can increase the electron density of the pyrimidine ring to some extent, potentially modulating its reactivity towards both electrophiles and nucleophiles.

Influence of Substituents on Reaction Pathways and Selectivity

Substituents play a critical role in directing the pathways and selectivity of reactions involving the pyrimidine core. The nature and position of these substituents can either activate or deactivate the ring towards certain reactions. For instance, electron-donating groups can enhance the reactivity towards electrophiles, while electron-withdrawing groups facilitate nucleophilic substitution.

In this compound, the two 4-methoxyphenyl (B3050149) groups at the C-4 and C-6 positions are key influencers of its reactivity. The methoxy group (-OCH3) is an electron-donating group due to resonance, which increases the electron density on the phenyl rings and, by extension, can influence the electronic properties of the pyrimidine ring. This increased electron density can affect how the molecule interacts with electrophiles and nucleophiles.

The electronic effects of the 4-methoxyphenyl substituents in this compound are crucial. The methoxy group can donate electron density into the phenyl ring through resonance, which in turn can be relayed to the pyrimidine core, potentially affecting the regioselectivity of further substitutions.

Catalyst-Mediated Reactions and Stereochemical Control

Catalysts are frequently employed in pyrimidine chemistry to enhance reaction rates, yields, and to control stereochemistry. mdpi.com Various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, have been successfully used to introduce aryl substituents onto the pyrimidine ring. nih.govresearchgate.net For instance, the synthesis of substituted 2-aminopyrimidines has been achieved using Suzuki cross-coupling starting from 2-amino-4,6-dichloropyrimidines. nih.gov

Palladium-catalyzed reactions are particularly prevalent in the functionalization of pyrimidines. researchgate.netgrowingscience.com These reactions allow for the formation of C-C bonds, enabling the synthesis of a wide array of substituted pyrimidines. The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome of the reaction, including the regioselectivity and stereoselectivity. mdpi.com For example, iridium-catalyzed [3+1+1+1] cycloadditions have been developed for the regioselective synthesis of alkyl or aryl pyrimidines. mdpi.com

Stereochemically controlled transformations are also of great importance in pyrimidine chemistry, especially in the context of nucleosides and their analogues where the stereochemistry at the sugar moiety is crucial for biological activity. nih.gov While direct studies on the stereochemical control of reactions involving this compound are not abundant, the principles derived from related pyrimidine systems are applicable. The steric bulk of the 4-methoxyphenyl groups could play a role in directing the approach of reagents, thereby influencing the stereochemical outcome of reactions at or near the pyrimidine core.

Ambident Anion Chemistry of Pyrimidinones (B12756618)

Pyrimidinones, which are tautomers of hydroxypyrimidines, can form ambident anions upon deprotonation. These anions have two or more potential nucleophilic centers, typically nitrogen and oxygen. The reactivity of these ambident anions with electrophiles is a subject of significant interest as the site of attack (N-alkylation vs. O-alkylation) can be influenced by several factors, including the nature of the electrophile, the counterion, and the solvent. nih.govacs.org

While this compound itself is not a pyrimidinone, understanding the ambident anion chemistry of related pyrimidinones provides insight into the potential reactivity of derivatives of this compound. For instance, if one of the methoxyphenyl groups were to be replaced by a hydroxyl group, the resulting pyrimidinone could exhibit ambident reactivity.

Studies on the alkylation of 2-pyridone anions, which are structurally related to pyrimidinone anions, have shown that N-attack is often thermodynamically favored, while O-attack can be kinetically favored under certain conditions. nih.gov The hard and soft acid-base (HSAB) principle is often invoked to rationalize the observed regioselectivity, with hard electrophiles tending to react at the harder oxygen center and soft electrophiles at the softer nitrogen center. youtube.com This complex interplay of factors determines the final product distribution in reactions involving ambident pyrimidinone anions.

Advanced Materials Science and Supramolecular Applications

Coordination Chemistry of 4,6-Bis(4-methoxyphenyl)pyrimidine-based Ligands

The coordination chemistry of pyrimidine-based ligands, including this compound, is a rich and expanding area of research. scribd.com The nitrogen atoms within the pyrimidine (B1678525) ring serve as excellent donor sites for coordination with various metal ions, leading to the formation of stable and functional metal complexes. nih.gov

Design and Synthesis of Metal Complexes with Pyrimidine Ligands

The design and synthesis of metal complexes using pyrimidine-based ligands are driven by the desire to create materials with specific catalytic, electronic, or photophysical properties. The synthesis of these complexes often involves the reaction of a pyrimidine derivative with a metal salt in a suitable solvent. mdpi.com

A general approach to synthesizing pyrimidine-based ligands involves the cyclization of an amidine with a substituted propenone. researchgate.net This methodology is adaptable and allows for the introduction of various functional groups onto the pyrimidine framework. For instance, the synthesis of 2,4,6-tri(hetero)aryl-substituted pyrimidines can be achieved through a one-pot, three-component process. researchgate.net

The versatility of pyrimidine derivatives extends to their use in constructing complex ligands. For example, a pyrimidine-based bis-tridentate metal ligand has been synthesized, where the pyrimidine core is constructed via cyclization, and terminal pyridyl units are appended using a Stille coupling reaction. researchgate.net

Boron complexes incorporating pyrimidine ligands have also been synthesized and studied for their photophysical properties. nih.gov The synthesis of these complexes typically involves a multi-step process, starting with a Suzuki cross-coupling reaction to attach aryl groups to the pyrimidine core, followed by the introduction of other coordinating groups and subsequent complexation with a boron source. nih.gov

The following table summarizes some examples of synthesized pyrimidine-based metal complexes and their synthetic methodologies.

| Complex Type | Synthetic Methodology | Key Features |

| Pyrimidine-based bis-tridentate metal ligand | Cyclization of an amidine and a substituted propenone, followed by Stille coupling. researchgate.net | Amenable to functionalization at multiple positions. researchgate.net |

| 2,4,6-Tri(hetero)aryl-substituted pyrimidines | One-pot three-component process involving a coupling-isomerization sequence and cyclocondensation. researchgate.net | Efficient synthesis of multi-substituted pyrimidines. researchgate.net |

| Pyrimidine-based Boron Complexes | Multi-step synthesis involving Suzuki cross-coupling reactions. nih.gov | Exhibits promising photophysical properties. nih.gov |

| Transition Metal Complexes of Schiff Base Ligands | Condensation reaction between an amine and an aldehyde, followed by complexation with metal salts. mdpi.comresearchgate.net | Stable complexes with potential applications in catalysis and electrochemistry. mdpi.comresearchgate.net |

Exploration of Coordination Geometries and Metallacycle Formation

The coordination of pyrimidine ligands with metal ions can result in a variety of coordination geometries and the formation of fascinating metallacyclic structures. researchgate.net The angular nature of the pyrimidine ligand, with its two endocyclic nitrogen donor atoms, provides a 120° angle, which, in combination with metal fragments that prefer 90° angles, can lead to the formation of cyclic complexes known as metallacalix[n]arenes. researchgate.net

The formation of these metallacycles is influenced by several factors, including the symmetry of the pyrimidine ligand and the nature of the metal ion. For instance, the reaction of pyrimidine with Ag(I) cations, which have a tendency for linear coordination, can lead to the formation of tetranuclear supramolecular squares.

The flexibility of the ligand and the steric hindrance of its substituents can also play a crucial role in determining the final structure. acs.org In some cases, the formation of metallacyclobutadienes (MCBDs) is observed as intermediates in catalytic cycles. acs.org The geometry of these intermediates can be influenced by the ligand framework, with more flexible ligands potentially leading to different metallacyclic structures. acs.org

| Metallacycle Type | Ligand | Metal Ion | Key Structural Feature |

| Metallacalix[n]arenes | Pyrimidine and its derivatives | Pt(II), Pd(II) | Cyclic complexes formed from the 120° angle of the pyrimidine and the 90° angle of the metal. researchgate.net |

| Supramolecular Squares | Pyrimidine | Ag(I) | Tetranuclear assemblies with the ligand at the corners and the metal as the spacer. |

| Metallacyclobutadienes | Podand ligands | Mo(VI), W(VI) | Intermediates in alkyne metathesis, with geometry influenced by ligand flexibility. acs.org |

Investigation of Electronic Properties of Metal-Ligand Complexes

The electronic properties of metal-ligand complexes based on pyrimidine derivatives are of significant interest due to their potential applications in optoelectronics and sensing. The electron-withdrawing nature of the pyrimidine ring, arising from its two nitrogen atoms, makes it an effective component in designing push-pull chromophores. nih.gov

In these systems, an electron-donating group is connected to the electron-accepting pyrimidine core, leading to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character is crucial for applications such as thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). nih.gov

The electronic properties of these complexes can be tuned by modifying the substituents on the pyrimidine ring and by the choice of the metal ion. For example, in boron complexes with pyrimidine-based ligands, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating group, while the lowest unoccupied molecular orbital (LUMO) is distributed across the pyrimidine and the boron center. nih.gov

The electrochemical behavior of these complexes has also been investigated. Cyclic voltammetry studies of transition metal complexes with Schiff base ligands derived from pyrimidine precursors have shown that the redox properties are influenced by both the metal center and the ligand. mdpi.comresearchgate.net

Supramolecular Assembly and Crystal Engineering of Pyrimidine Derivatives

The ability of this compound and related derivatives to form ordered structures through non-covalent interactions is at the heart of their application in supramolecular chemistry and crystal engineering.

Role of Non-Covalent Interactions in Self-Assembly (e.g., C-H...π, π-π stacking, hydrogen bonding)

Non-covalent interactions are the driving force behind the self-assembly of pyrimidine derivatives into well-defined supramolecular architectures. nih.gov These interactions, although individually weak, collectively dictate the packing of molecules in the solid state.

Hydrogen bonding is a prominent interaction in pyrimidine derivatives, especially when functional groups capable of hydrogen bonding, such as amino or carboxyl groups, are present. rsc.org For instance, in N-(pyrimidyl)gabapentin, hydrogen bonding between the carboxylate and the aminopyrimidine ring leads to the formation of recurrent R22(8) motifs. rsc.org

π-π stacking interactions are also common, arising from the aromatic nature of the pyrimidine and phenyl rings. rsc.org These interactions contribute significantly to the stability of the crystal lattice. In some cases, unconventional π-stacking interactions have been observed and analyzed using computational methods. rsc.org

C-H...π interactions are another important type of weak hydrogen bond that influences the crystal packing of pyrimidine derivatives. researchgate.net In the crystal structure of 4-methoxyphenyl (B3050149) 4-toluenesulfonate, C-H...O and C-H...π interactions work in concert to create a layered supramolecular assembly. researchgate.net

The interplay of these various non-covalent interactions allows for the precise control over the solid-state architecture of pyrimidine-based compounds. rsc.orgmdpi.com

Formation of Supramolecular Architectures (e.g., Grids, Chains, Polymeric Architectures)

The self-assembly of pyrimidine derivatives, guided by non-covalent interactions and coordination chemistry, can lead to a variety of supramolecular architectures.

Grid-like structures are a fascinating example of such architectures. The self-assembly of bis-tridentate pyrimidine-based ligands with metal ions like Fe(II) or Zn(II) can spontaneously form [2 × 2] grid-like metal complexes. rsc.org The synthesis of these ligands can be achieved through methods like the CuAAC click chemistry. rsc.org Chiral [2 × 2] grids have also been synthesized using pyrimidine ligands functionalized with camphor (B46023) moieties, leading to structures with chiral cavities. acs.orgfigshare.com

Chains and polymeric architectures can also be formed. For example, the reaction of pyrimidine with Ag(I) can lead to the formation of one-dimensional coordination polymers, depending on the reaction conditions and the metal-to-ligand ratio. Furthermore, the complexation of macromolecular ligands based on pyrimidine with transition metal ions can result in the formation of star-shaped supramolecular polymers. rsc.org

The ability to form these diverse and complex architectures highlights the potential of this compound and its analogs as building blocks for the construction of functional materials with tailored properties.

Design Principles for Non-Linear Optical (NLO) Materials Based on Pyrimidine Chromophores

The development of organic non-linear optical (NLO) materials is a rapidly advancing field, with pyrimidine-based chromophores showing considerable promise. researchgate.net The fundamental design principle for many of these materials revolves around the donor-π-acceptor (D-π-A) framework. researchgate.net In this architecture, electron-donating groups (D) and electron-accepting groups (A) are linked by a π-conjugated bridge, which facilitates intramolecular charge transfer upon excitation, leading to significant NLO responses.

For pyrimidine chromophores like this compound, the pyrimidine ring itself can act as an effective electron-accepting moiety due to its π-deficient nature. researchgate.net The two 4-methoxyphenyl substituents serve as electron donors. The design of such molecules leverages several key principles to enhance NLO activity:

Donor and Acceptor Strength: The magnitude of the NLO response is directly related to the strength of the donor and acceptor groups. Modifications to these groups can tune the material's properties.

π-Conjugated Bridge: The nature and length of the π-bridge influence the efficiency of charge transfer. While this compound features a direct link between the donor and acceptor, other designs incorporate double or triple bonds to extend the conjugation length, which can alter NLO responses. researchgate.net

Theoretical Modeling: Density Functional Theory (DFT) calculations are instrumental in the rational design of NLO chromophores. nih.gov By computing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and hyperpolarizability, researchers can predict the NLO potential of a molecule before its synthesis. nih.gov A smaller HOMO-LUMO gap generally indicates easier charge transfer and a larger NLO response. nih.gov

The strategic combination of an acceptor core (pyrimidine) and donor appendages (methoxyphenyl groups) in this compound aligns with the core principles for creating materials with potential applications in second harmonic generation and two-photon absorption. researchgate.net

Crystal Engineering Strategies for Tailored Solid-State Properties

Crystal engineering is the rational design and synthesis of functional solid-state structures with desired physicochemical properties. researchgate.netyoutube.com For molecular materials like this compound, controlling the arrangement of molecules in the crystal lattice is paramount for optimizing their bulk properties, including NLO activity, solubility, and stability. researchgate.netsciencetechindonesia.com

Key strategies in crystal engineering that can be applied to pyrimidine derivatives include:

Polymorphism Control: Many organic compounds can crystallize in multiple forms, known as polymorphs, each having a distinct molecular packing and different physical properties. Screening for and selectively crystallizing a specific polymorph with superior NLO performance is a critical strategy.

Cocrystallization: This technique involves combining the active molecule with a second, different molecule (a "coformer") in a single crystal lattice. researchgate.net Cocrystals can exhibit significantly improved properties, such as enhanced solubility or thermal stability, compared to the pure compound. researchgate.net The choice of coformer is guided by its ability to form predictable intermolecular interactions, such as hydrogen bonds or π-π stacking, with the target molecule.

Supramolecular Synthons: The design process relies on identifying robust and predictable intermolecular interactions, or supramolecular synthons. For pyrimidine derivatives, potential synthons include hydrogen bonding involving the pyrimidine nitrogens and π-π stacking interactions between the aromatic rings. By strategically introducing functional groups, chemists can guide the assembly of molecules into a desired non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity.

Through these strategies, the solid-state properties of this compound can be precisely tuned, transforming a promising molecule into a viable material for advanced technological applications. youtube.com

Electrochemical Behavior and Mechanistic Insights in Corrosion Inhibition

Pyrimidine derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netresearchgate.netresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The molecular structure of this compound, with its multiple adsorption centers, suggests significant potential in this application.

Elucidation of Adsorption Mechanisms on Metal Surfaces

The primary mechanism of corrosion inhibition by organic compounds like pyrimidine derivatives is adsorption onto the metal surface. researchgate.netelectrochemsci.org This process can occur through several types of interactions:

Physisorption: This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. electrochemsci.orgmdpi.com In acidic solutions, the metal surface is often positively charged, while the inhibitor can be protonated. Adsorption may be facilitated by the presence of negatively charged ions (like Cl⁻) pre-adsorbed on the surface. mdpi.com

Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor molecule and the metal. mdpi.com It is a stronger form of adsorption and involves charge sharing or transfer from the inhibitor to the metal surface.

π-Electron Interaction: The aromatic rings (both pyrimidine and phenyl) in this compound are rich in π-electrons. These electrons can interact with the vacant d-orbitals of metal atoms, contributing significantly to the adsorption process. electrochemsci.org

The effectiveness of pyrimidine derivatives is largely attributed to the presence of heteroatoms (nitrogen and oxygen) and aromatic rings, which act as adsorption centers. researchgate.netnih.gov For this compound, the two nitrogen atoms in the pyrimidine ring and the two oxygen atoms in the methoxy (B1213986) groups possess lone pairs of electrons that can be shared with the metal, facilitating strong chemisorption. mdpi.com The adsorption process results in the formation of a protective film that isolates the metal from the corrosive medium. researchgate.net

Theoretical Modeling of Inhibitor-Surface Interactions and Electronic Transfer

Computational chemistry provides powerful insights into the inhibitor-surface interaction at a molecular level. ekb.eg Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are widely used to model this process and predict the inhibition efficiency of organic molecules. researchgate.net

Key parameters calculated from theoretical models include:

Frontier Molecular Orbitals (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the molecule's ability to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.

Quantum Chemical Parameters: Other calculated parameters like chemical hardness, softness, and electronegativity provide further information about the inhibitor's stability and reactivity.

MD simulations can model the dynamic behavior of the inhibitor molecules at the metal/solution interface, providing a visual representation of the adsorption process and calculating the binding energy between the inhibitor and the metal surface. researchgate.net These theoretical studies consistently show that pyrimidine derivatives adsorb on metal surfaces, and the strength of this interaction is dictated by the molecule's electronic properties, confirming the mechanisms of physisorption and chemisorption involving electronic transfer.

Electrochemical Studies to Understand Inhibition Performance and Adsorption Isotherms

Electrochemical techniques are essential for quantifying the performance of corrosion inhibitors and understanding their behavior. The most common methods include Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). nih.govnih.gov

Potentiodynamic Polarization (PDP): This technique involves sweeping the potential of the metal and measuring the resulting current. The data provides the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion control. PDP curves can also reveal whether an inhibitor is anodic, cathodic, or mixed-type. researchgate.netnih.gov Pyrimidine derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. ekb.egresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of AC current as a function of frequency. The resulting Nyquist plots often show a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). electrochemsci.org An increase in the Rct value upon addition of the inhibitor signifies a slower corrosion process and higher inhibition efficiency. researchgate.net Simultaneously, the double-layer capacitance (Cdl) typically decreases as inhibitor molecules adsorb and displace water molecules at the surface. researchgate.net

The relationship between the inhibitor concentration and the degree of surface coverage (θ) is described by adsorption isotherms. For many pyrimidine derivatives, the adsorption behavior is well-described by the Langmuir adsorption isotherm . electrochemsci.orgekb.egnih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov By fitting experimental data to this isotherm, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated, providing further evidence for the spontaneity and nature (physisorption vs. chemisorption) of the adsorption process. researchgate.net

Interactive Data Table: Electrochemical Parameters for a Generic Pyrimidine Inhibitor

This table illustrates typical data obtained from electrochemical studies of pyrimidine derivatives as corrosion inhibitors. Values are representative and show trends observed in the literature. researchgate.netelectrochemsci.org

| Inhibitor Conc. (M) | icorr (μA/cm²) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Eff. (%) |

| 0 (Blank) | 500 | 50 | 150 | 0 |

| 1.00E-05 | 250 | 100 | 120 | 50 |

| 5.00E-05 | 125 | 200 | 90 | 75 |

| 1.00E-04 | 60 | 415 | 70 | 88 |

| 5.00E-04 | 30 | 830 | 55 | 94 |

| 1.00E-03 | 20 | 1250 | 45 | 96 |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is undergoing a paradigm shift towards more environmentally friendly and efficient processes. benthamdirect.comnih.gov Green chemistry principles are at the forefront of this transformation, with a focus on multicomponent reactions, the use of green catalysts, and the adoption of energy-efficient techniques like microwave and ultrasonic irradiation. benthamdirect.comnih.govresearchgate.net

A significant area of development is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, thereby reducing waste and improving atom economy. acs.orgbohrium.com Researchers are exploring novel catalytic systems, including iridium-pincer complexes and biogenically produced manganese dioxide nanoparticles, to facilitate these reactions under milder and more sustainable conditions. acs.orgbohrium.com These methods not only offer higher yields but also provide access to a diverse range of substituted pyrimidines that were previously difficult to synthesize. acs.org The use of alcohols derived from biomass as starting materials is another promising avenue for sustainable pyrimidine synthesis. acs.orgbohrium.com

Future efforts will likely concentrate on expanding the scope of these green synthetic methods to encompass a wider array of functional groups and substitution patterns on the pyrimidine core. The development of reusable catalysts and solvent-free reaction conditions will be crucial in minimizing the environmental impact of pyrimidine synthesis. nih.gov

Advanced Computational Modeling for Precise Property Prediction and Material Design

Computational chemistry is emerging as an indispensable tool in the design and development of new materials. jchemrev.comjchemrev.com For pyrimidine derivatives, including 4,6-Bis(4-methoxyphenyl)pyrimidine, advanced computational modeling techniques like Density Functional Theory (DFT) are being employed to predict a wide range of molecular properties. jchemrev.comjchemrev.comnih.gov

These computational studies provide valuable insights into the relationship between molecular structure and material properties. nih.gov By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the electronic and optical properties of new pyrimidine derivatives before they are synthesized in the lab. jchemrev.com This predictive power accelerates the discovery of materials with desired characteristics for specific applications. rsc.org

Molecular docking simulations are also being used to explore the potential biological activities of pyrimidine derivatives, for instance, as inhibitors of specific enzymes. rsc.orgmdpi.com This in silico screening allows for the rapid identification of promising candidates for further experimental investigation. nih.gov

The future of computational modeling in this field lies in the development of more accurate and efficient theoretical models that can handle larger and more complex systems. The integration of machine learning and artificial intelligence with quantum chemical calculations holds the potential to further revolutionize material design, enabling the creation of novel pyrimidine-based materials with tailored functionalities.

Exploration of New Materials Applications in Optoelectronics and Sensing

The unique electronic and photophysical properties of pyrimidine derivatives make them attractive candidates for a variety of materials applications, particularly in the fields of optoelectronics and sensing. rsc.orgresearchgate.net The electron-withdrawing nature of the pyrimidine ring, combined with the ability to introduce various electron-donating or -accepting substituents, allows for the fine-tuning of their optical and electronic properties. rsc.orgresearchgate.net

In the realm of optoelectronics, pyrimidine derivatives are being investigated for use in organic light-emitting diodes (OLEDs). nih.gov Symmetrical donor-acceptor-donor molecules containing a pyrimidine-5-carbonitrile core have shown promise as sky-blue emitters in OLEDs, with high external quantum efficiencies. nih.gov The ability to tune the emission color and efficiency through molecular design is a key advantage of these materials. rsc.org

Furthermore, the sensitivity of the electronic properties of pyrimidine derivatives to their environment makes them excellent candidates for chemical sensors. rsc.org For example, pyrimidine-phthalimide derivatives have been shown to exhibit colorimetric changes in response to pH variations, opening up possibilities for their use as pH sensors. rsc.orgrsc.org Other pyrimidine-based materials have demonstrated sensitivity to oxygen, suggesting their potential application in luminescent oxygen sensors. nih.gov

Future research will likely focus on the design and synthesis of novel pyrimidine derivatives with enhanced performance in these applications. This includes the development of materials with improved charge transport properties for OLEDs and greater selectivity and sensitivity for chemical sensors. The exploration of their non-linear optical properties is another area of growing interest. researchgate.net

Interdisciplinary Research Integrating Pyrimidine Derivatives with Advanced Functional Materials

The versatility of the pyrimidine scaffold lends itself to integration with other advanced functional materials, opening up new avenues for interdisciplinary research. By combining pyrimidine derivatives with polymers, nanoparticles, or other organic molecules, researchers can create hybrid materials with synergistic properties and novel functionalities.

One area of exploration is the incorporation of pyrimidine units into polymer backbones to create materials with specific optical or electronic properties. These functional polymers could find applications in areas such as flexible electronics, photovoltaics, and bio-imaging.

The interaction of pyrimidine derivatives with biological macromolecules is another active area of research. gsconlinepress.com Their ability to interact with DNA, RNA, and various enzymes makes them valuable probes for studying biological processes and for the development of new therapeutic agents. gsconlinepress.comnih.gov

Future interdisciplinary research will likely involve collaborations between chemists, materials scientists, physicists, and biologists. These collaborations will be essential for fully realizing the potential of pyrimidine derivatives in a wide range of applications, from advanced materials to medicine. gsconlinepress.comgrowingscience.com

Q & A

Q. What are the common synthetic routes for 4,6-Bis(4-methoxyphenyl)pyrimidine, and how is its purity validated?

The synthesis typically involves condensation reactions using chalcone derivatives as precursors. For example, the title compound in was prepared by reacting substituted pyrazole intermediates with pyrimidine-based reagents under reflux conditions. Purity validation is achieved through single-crystal X-ray diffraction (SC-XRD), which confirms molecular structure and crystallinity . Additional characterization methods like NMR and mass spectrometry may complement purity assessment.

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

Key methods include:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., pyrimidine ring deviations of 0.020 Å), and unit cell parameters (e.g., monoclinic system with ) .

- Spectroscopy : NMR for functional group identification and mass spectrometry for molecular weight confirmation.

- Thermal analysis : Melting point determination to assess stability .

Q. What are the key structural features of this compound revealed by crystallographic analysis?

The pyrimidine core forms dihedral angles of 9.95° and 1.86° with adjacent methoxy-substituted benzene rings, indicating a near-planar arrangement. The pyrazole ring (if present in derivatives) shows a 15.04° tilt relative to the pyrimidine ring, influencing steric interactions . These structural insights guide predictions of molecular reactivity and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to optimize the synthesis of pyrimidine derivatives?

Computational tools like quantum chemical path-searching algorithms (e.g., ICReDD’s approach in ) predict reaction pathways and intermediate stability. For example:

- Reaction optimization : Use density functional theory (DFT) to model transition states and identify energy barriers.

- Feedback loops : Experimental data (e.g., crystallographic parameters) refine computational models, reducing trial-and-error in condition screening .

Q. What strategies are recommended for resolving discrepancies between crystallographic data and computational molecular modeling predictions?

- Parameter refinement : Adjust force fields in molecular dynamics simulations using experimental bond lengths (e.g., C–C = 0.003 Å) and angles from SC-XRD .

- Multi-method validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to reconcile structural mismatches.

- Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations) against high-resolution crystallographic -factors (e.g., 0.052 in ) .

Q. How to design factorial experiments for investigating substituent effects on pyrimidine derivative reactivity?

Apply 2 factorial design () to variables like solvent polarity, temperature, and substituent electronic effects:

- Variable selection : Prioritize factors (e.g., methoxy vs. hydroxyl groups) based on Hammett constants.

- Response metrics : Monitor reaction yield, regioselectivity, and byproduct formation.

- Simulation tools : Use chemical software ( ) for virtual screening of substituent combinations before lab trials .

Methodological Notes

- Data contradiction management : When conflicting crystallographic data arise (e.g., dihedral angles in related compounds), compare lattice packing effects and hydrogen-bonding networks to explain variations .

- Biological activity evaluation : While not explicitly detailed in the evidence, scaffold modifications (e.g., introducing pyrazole moieties) could be guided by structure-activity relationship (SAR) studies, leveraging known antimicrobial pyrimidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.